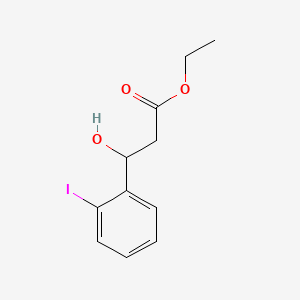
Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-hydroxy-3-(2-iodophenyl)propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2-iodophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 3-Oxo-3-(2-iodophenyl)propanoic acid.
Reduction: 3-Hydroxy-3-(2-iodophenyl)propanol.
Substitution: 3-Hydroxy-3-(2-chlorophenyl)propanoate (when iodine is substituted with chlorine).
Aplicaciones Científicas De Investigación
Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving iodine-containing compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis to release the active 3-Hydroxy-3-(2-iodophenyl)propanoic acid, which can then interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-Hydroxy-3-(2-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 3-Hydroxy-3-(2-bromophenyl)propanoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-Hydroxy-3-(2-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H13IO3 |
|---|---|
Peso molecular |
320.12 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-3-(2-iodophenyl)propanoate |
InChI |
InChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3 |
Clave InChI |
MBUZJRLVSRAQAW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=CC=C1I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


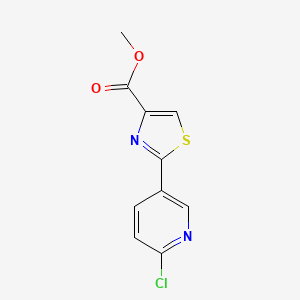
![(2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/structure/B13670106.png)
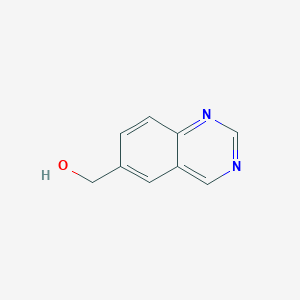
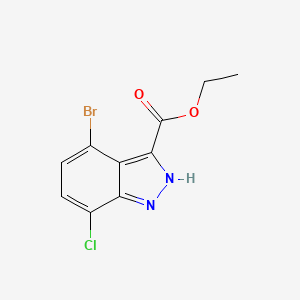
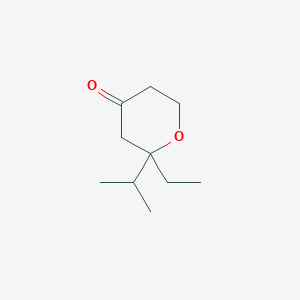

![4-[3,5-Dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]aniline](/img/structure/B13670129.png)
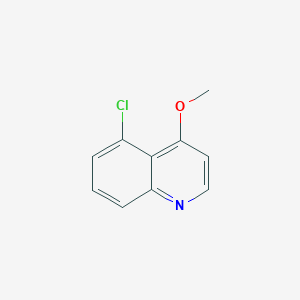
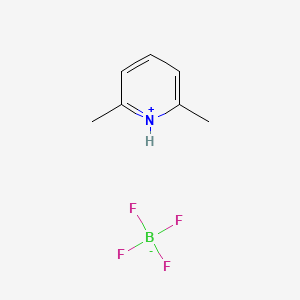
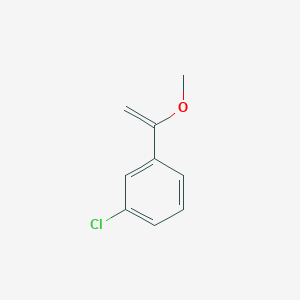

![Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13670159.png)
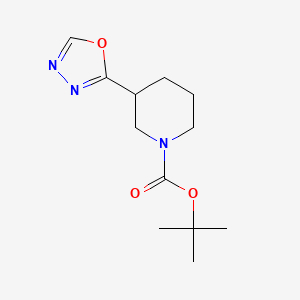
![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
